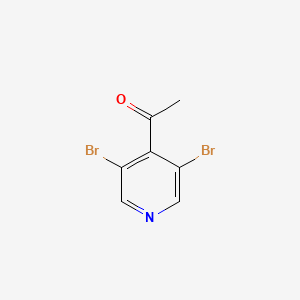

1-(3,5-Dibromopyridin-4-yl)ethanone

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 1-(3,5-Dibromopyridin-4-yl)ethanone consists of a pyridine ring with bromine atoms at the 3 and 5 positions, and an ethanone group attached at the 4 position .Physical and Chemical Properties Analysis

This compound has a molecular weight of 278.93 . It is a solid or liquid at room temperature and should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

1. Mechanochemistry in Pharmaceutical Detoxification

Mechanochemistry has been explored as a potential method for the detoxification of expired pharmaceuticals. In studies involving ibuprofen, mechanochemical treatment led to the degradation of the drug, resulting in products like 1-(4-isobutylphenyl)ethanone and others. This process effectively nullified the pharmaceutical activity and toxicity of ibuprofen, suggesting a potential application for managing expired or unwanted pharmaceuticals (Andini et al., 2012).

2. Molecular Property Analysis and Anti-bacterial Activities

The synthesis and structural analysis of novel compounds, such as 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl) ethanone, have been instrumental in evaluating their anti-bacterial activities, particularly against strains of Staphylococcus aureus. These studies contribute significantly to the search for new drug candidates, highlighting the importance of molecular property prediction and structure-activity relationship analysis in the development of pharmaceuticals (de Oliveira et al., 2012).

3. Exploration of Biological Activities of Thiazolo-Benzimidazole Derivatives

The synthesis of derivatives like 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone has opened up avenues in understanding their biological activities. These compounds have shown significant immunosuppressive and immunostimulatory effects, as well as radical scavenging and cytotoxic activities against various cancer cell lines. This research offers valuable insights into the design of potential therapeutic agents (Abdel‐Aziz et al., 2011).

4. Anticandidal Activity and Cytotoxicity of Tetrazole Derivatives

Studies on tetrazole derivatives such as 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone have revealed their potential as anticandidal agents, demonstrating significant activity against Candida species with minimal cytotoxicity. This research enhances our understanding of the therapeutic potential of tetrazole compounds, especially in the context of treating fungal infections (Kaplancıklı et al., 2014).

5. Molecular Docking and Nonlinear Optical Properties

The study of compounds like 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone through molecular docking and analysis of nonlinear optical properties has provided insights into their potential applications in fields like biochemistry and photonics. The analysis of molecular interactions and charge transfer within these compounds contributes to our understanding of their reactivity and potential utility in various scientific and technological fields (Mary et al., 2015).

Mecanismo De Acción

The mechanism of action of 1-(3,5-Dibromopyridin-4-yl)ethanone is not specified in the search results. Its mechanism of action would depend on its specific use in pharmaceutical, agrochemical, or material science applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

1-(3,5-dibromopyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHIZDAWKCJKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B1427290.png)

![1-O-tert-butyl 2-O-ethyl 5-chloropyrrolo[2,3-c]pyridine-1,2-dicarboxylate](/img/structure/B1427309.png)